molecular formula C12H10FNO B1415513 3-(4-Fluorophenyl)pyridine-2-methanol CAS No. 1227564-83-1

3-(4-Fluorophenyl)pyridine-2-methanol

Cat. No. B1415513
CAS RN: 1227564-83-1
M. Wt: 203.21 g/mol
InChI Key: QGEFFJNPYFMVPQ-UHFFFAOYSA-N
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Description

It belongs to the class of phenylpyridines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthetic methods for obtaining 3-(4-Fluorophenyl)pyridine-2-methanol involve starting from either a preformed pyrazole or pyridine. Specific reaction conditions and reagents are employed to achieve the desired product. Further details on the synthetic routes can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular formula is C₁₁H₁₀FN₂O with a molecular weight of approximately 182.23 g/mol . The presence of the fluorine atom at the 4-position of the phenyl ring and the hydroxyl group attached to the pyridine ring contributes to its unique structure.

Scientific Research Applications

Inhibition and Selectivity in Kinase Research

One significant application of compounds related to 3-(4-Fluorophenyl)pyridine-2-methanol is in the design and synthesis of selective kinase inhibitors. These compounds, particularly those with a pyridinyl-imidazole scaffold, have been explored for their selective inhibition of p38 MAP kinase, which is a crucial target for controlling proinflammatory cytokine release. The research highlights the importance of the fluorophenyl group for achieving high binding selectivity and potency, underscoring the relevance of 3-(4-Fluorophenyl)pyridine-2-methanol derivatives in developing new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Metallation of Heterocyclic Compounds

The metallation of π-deficient heterocyclic compounds, including those related to 3-(4-Fluorophenyl)pyridine-2-methanol, is a critical area of research, demonstrating the compound's utility in organic synthesis. Specifically, studies on the metallation of fluoropyridines have shown high regioselectivity, offering pathways to synthesize variously substituted pyridines. This work is foundational for the development of novel organic compounds and materials (Marsais & Quéguiner, 1983).

Methanol as a Marker for Insulating Paper Degradation

Research into the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers leverages the fundamental properties of methanol-related compounds. This application is particularly relevant for the maintenance and reliability of power infrastructure, highlighting the broader utility of methanol and its derivatives in industrial applications (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).

Future Directions

For more detailed information, refer to the relevant literature . 🌟

properties

IUPAC Name

[3-(4-fluorophenyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-10-5-3-9(4-6-10)11-2-1-7-14-12(11)8-15/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEFFJNPYFMVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)pyridine-2-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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